Disitertide
CAS No.: 272105-42-7
VCID: VC21531531
Molecular Formula: C68H109N17O22S2
Molecular Weight: 1580.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Disitertide, also known as P144, is a synthetic peptide that functions as a transforming growth factor-beta 1 (TGF-β1) inhibitor. It is designed to block the interaction between TGF-β1 and its receptor, which plays a crucial role in various biological processes, including fibrosis and cell growth regulation. Disitertide has been explored for its potential therapeutic applications, particularly in treating conditions associated with fibrosis and cancer. Mechanism of ActionDisitertide acts by inhibiting the TGF-β1 signaling pathway. TGF-β1 is involved in promoting fibrosis and suppressing immune responses, making it a target for therapies aimed at reducing fibrotic diseases and enhancing antitumor immunity. By blocking TGF-β1 interaction with its receptor, Disitertide can potentially reduce fibrosis and induce apoptosis in cancer cells . Research and Clinical TrialsDisitertide has been studied in various clinical trials, particularly for its potential in treating skin fibrosis and other fibrotic conditions. It has reached Phase 2 trials for systemic scleroderma and is also being explored for its effects on actinic keratosis and skin neoplasms . Clinical Trials Overview
Preclinical FindingsIn preclinical studies, Disitertide has shown promising results. It can induce apoptosis and inhibit cell proliferation in certain cancer cell lines. Additionally, it affects the PI3K pathway, which is involved in cell survival and growth . In Vitro and In Vivo Studies
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CAS No. | 272105-42-7 | ||||||||||||||||||||
Product Name | Disitertide | ||||||||||||||||||||
Molecular Formula | C68H109N17O22S2 | ||||||||||||||||||||
Molecular Weight | 1580.8 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | IUYPEUHIWDMJLM-SWHDLQTQSA-N | ||||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | ||||||||||||||||||||
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | ||||||||||||||||||||
Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | ||||||||||||||||||||
Boiling Point | 1968.7±65.0 °C(Predicted) | ||||||||||||||||||||
Sequence | H-Thr-Ser-Leu-Asp-Ala-Ser-Ile-Ile-Trp-Ala-Met-Met-Gln-Asn-OH | ||||||||||||||||||||
Synonyms | Disitertide; UNII-3N988KP8HD; 3N988KP8HD; 272105-42-7 | ||||||||||||||||||||
Reference | 1: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722. | ||||||||||||||||||||
PubChem Compound | 9833838 | ||||||||||||||||||||
Last Modified | Feb 18 2024 |
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